(2S)-2-Ethynylazetidine (2S)-2-Ethynylazetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17225870
InChI: InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m1/s1
SMILES:
Molecular Formula: C5H7N
Molecular Weight: 81.12 g/mol

(2S)-2-Ethynylazetidine

CAS No.:

Cat. No.: VC17225870

Molecular Formula: C5H7N

Molecular Weight: 81.12 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-Ethynylazetidine -

Specification

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
IUPAC Name (2S)-2-ethynylazetidine
Standard InChI InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2/t5-/m1/s1
Standard InChI Key ZZDARAJSBNOCGZ-RXMQYKEDSA-N
Isomeric SMILES C#C[C@@H]1CCN1
Canonical SMILES C#CC1CCN1

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The compound’s azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) adopts a puckered conformation to alleviate ring strain. The ethynyl group (-C≡CH) at the (2S)-position introduces planar sp-hybridized carbon geometry, creating distinct electronic and steric environments. Key structural attributes include:

PropertyValue
IUPAC Name(2S)-2-ethynylazetidine
SMILES (Isomeric)C#C[C@@H]1CCN1
InChI KeyZZDARAJSBNOCGZ-RXMQYKEDSA-N
Topological Polar SA12.03 Ų
Hydrogen Bond Acceptors1 (N)
Hydrogen Bond Donors1 (N-H)

The stereochemistry at C2 is critical for interactions in chiral environments, such as enzyme active sites .

Spectroscopic Characterization

  • NMR: The ethynyl proton resonates at δ 2.5–3.0 ppm (¹H), while the sp-hybridized carbons appear at δ 70–85 ppm (¹³C).

  • IR: A sharp absorption band at ~3300 cm⁻¹ corresponds to the ethynyl C≡C-H stretch .

Synthesis and Functionalization

Synthetic Routes

(2S)-2-Ethynylazetidine is typically synthesized via a multi-step strategy involving:

  • Azetidine Ring Formation: Cyclization of γ-chloroamines or transition metal-catalyzed C-N coupling .

  • Ethynyl Group Introduction: Sonogashira coupling between an azetidine halide (e.g., 2-bromoazetidine) and trimethylsilylacetylene, followed by desilylation .

  • Chiral Resolution: Enzymatic kinetic resolution or chiral column chromatography to isolate the (2S)-enantiomer .

Protective Group Strategies

To prevent unwanted reactivity during synthesis, the nitrogen is often protected as a tert-butyl carbamate (Boc). Deprotection with trifluoroacetic acid yields the free amine .

Physicochemical Properties

PropertyValueMethod/Source
Boiling Point95–100°C (est.)EPI Suite
LogP (Octanol-Water)0.89XLogP3
Water Solubility12.4 mg/mL (25°C)ALOGPS
pKa (Amino Group)9.8Computational Prediction

The ethynyl group enhances hydrophobicity compared to unsubstituted azetidine (logP = 0.21) .

Applications in Drug Discovery

Proteolysis-Targeting Chimeras (PROTACs)

The compound’s dual functionality—amine for hydrogen bonding and alkyne for click chemistry—makes it ideal for linker design in PROTACs. For example, in the patent EP4180427A1 , ethynylazetidine derivatives serve as spacers connecting E3 ligase binders to target protein ligands, enabling targeted protein degradation.

Kinase Inhibition

Azetidine rings mimic proline motifs in kinase ATP-binding pockets. Ethynyl substitution at C2 improves affinity for kinases like EGFR and ALK by inducing conformational strain .

Reactivity and Mechanistic Insights

Ring-Opening Reactions

Under acidic conditions, the azetidine ring opens via nucleophilic attack at C2, forming linear amines. Ethynyl substitution accelerates this process due to electron-withdrawing effects .

Comparative Analysis with Analogues

CompoundStructurelogPApplications
(2S)-2-EthynylazetidineAzetidine + C≡CH0.89PROTAC linkers, kinase inhibitors
(2R)-2-EthynylazetidineMirror image0.89Lower activity in chiral targets
2-Ethynylpyrrolidine5-membered ring1.12Reduced ring strain

The four-membered ring in (2S)-2-Ethynylazetidine provides superior conformational constraint compared to pyrrolidine analogues .

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